![molecular formula C5H11NNaO5P B1141302 DL-AP5 Sodium salt CAS No. 1303993-72-7](/img/structure/B1141302.png)
DL-AP5 Sodium salt
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Overview
Description
DL-AP5 Sodium salt is a derivative of the amino acid DL-AP5, which is used as a building block in a variety of biochemical processes. DL-AP5 Sodium salt is an important component in the synthesis of proteins and other small molecules, and is widely used in biochemistry and molecular biology laboratories. It is also used in a variety of scientific research applications, including in vivo and in vitro studies.
Scientific Research Applications
Neuroscience Research
DL-AP5 Sodium salt: is widely used in neuroscience as a selective NMDA receptor antagonist . It competes with glutamate for binding to NMDA receptors, which are involved in synaptic plasticity, memory formation, and neurodegeneration. By inhibiting these receptors, researchers can study the role of NMDA receptor-mediated signaling in various neurological conditions.
Synaptic Plasticity Studies
This compound is instrumental in studying synaptic plasticity —the ability of synapses to strengthen or weaken over time. DL-AP5 Sodium salt helps in understanding the mechanisms underlying learning and memory by blocking NMDA receptors, which are crucial for long-term potentiation (LTP) and long-term depression (LTD) in the brain .
Neuropharmacology
In neuropharmacology, DL-AP5 Sodium salt serves as a tool to investigate the pharmacological properties of NMDA receptors. It aids in the development of new therapeutic drugs targeting these receptors, which could be beneficial for treating diseases like Alzheimer’s, Parkinson’s, and schizophrenia .
Neurotoxicity Prevention
Researchers use DL-AP5 Sodium salt to prevent neurotoxicity caused by overactivation of NMDA receptors. This is particularly relevant in the context of ischemic brain injury, where excessive glutamate release leads to neuronal damage .
Pain Perception Research
DL-AP5 Sodium salt is utilized in pain research to explore the role of NMDA receptors in pain perception and modulation. By blocking these receptors, scientists can better understand chronic pain conditions and develop more effective pain management strategies .
Developmental Neuroscience
Finally, DL-AP5 Sodium salt is used in developmental neuroscience to study the role of NMDA receptors in the development of the nervous system. It helps in deciphering how neural circuits are established and modified during development and how disruptions in NMDA receptor function can lead to developmental disorders .
Mechanism of Action
Target of Action
DL-AP5 Sodium salt is a racemic mixture of the D- and L-isomers of AP5 . It is a selective NMDA receptor antagonist . NMDA (N-methyl-D-aspartate) receptors are a type of ionotropic glutamate receptor that play a key role in synaptic plasticity, which is important for memory function .
Mode of Action
DL-AP5 Sodium salt competes with glutamate for binding to the NMDA receptors . By doing so, it inhibits NMDA-dependent synaptic plasticity . The D-isomer of AP5 is more active and displays approximately 52-fold higher potency than the L-isomer .
Biochemical Pathways
The primary biochemical pathway affected by DL-AP5 Sodium salt is the glutamatergic signaling pathway. By antagonizing the NMDA receptors, DL-AP5 Sodium salt inhibits the flow of ions through the receptor’s ion channel, thereby reducing the postsynaptic current. This can affect various downstream effects, such as synaptic plasticity, learning, and memory .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
In vitro, DL-AP5 Sodium salt has been shown to reduce NMDA-induced depolarization of cortical neurons, with no effect on the response to other agonists . Following spinal injection of D-AP5, the NMDA response is rapidly reduced, with no effect seen on spontaneously active neurons .
properties
IUPAC Name |
sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCYAPNGUCHOE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-AP5 Sodium salt |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.